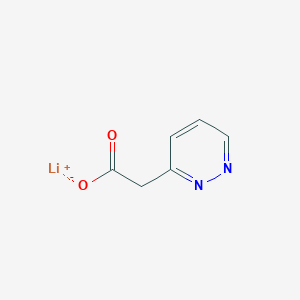

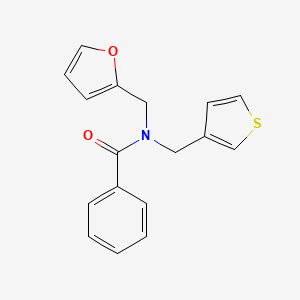

![molecular formula C12H15NO2S2 B2813932 N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide CAS No. 2034298-37-6](/img/structure/B2813932.png)

N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)methanesulfonamide” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)methanesulfonamide” is likely to be similar to other thiophene derivatives. Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific compound and conditions. For instance, thiophene derivatives can undergo reactions such as oxidation, reduction, halogenation, and many others .Aplicaciones Científicas De Investigación

Molecular Structure and Properties

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)methanesulfonamide and its derivatives demonstrate interesting molecular properties. The crystal structures of bis(benzo[b]thiophen-2-yl)methane derivatives reveal insights into the conformation of these molecules and their analogues. The structural analysis shows similarities in crystal packing and interaction patterns, such as S...π contacts and interplanar angles between the benzo[b]thiophen-2-yl units. This understanding could be pivotal in designing molecules with specific structural requirements for scientific applications (Katzsch, Gruber, & Weber, 2016).

Synthetic Methodologies and Derivatives

The compound's structure facilitates various chemical reactions and the synthesis of derivatives. For instance, benzo[b]thiophen-3-ylacetonitriles or 3-(phenylsulfonylmethyl)benzo[b]thiophenes react with nitrobenzene derivatives to form benzothieno[2,3-b]quinolines, showcasing the versatility of the core structure in synthesizing complex heterocyclic compounds (Nowacki & Wojciechowski, 2017). Additionally, one-pot syntheses of hydroxybenzo[b]thiophen derivatives as key intermediates in the synthesis of benzothienopyranones highlight the potential of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)methanesulfonamide in generating pharmacologically significant compounds (Pradhan & De, 2005).

Biological and Pharmaceutical Applications

The structural features and derivatives of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)methanesulfonamide suggest potential biological and pharmaceutical applications. For instance, the synthesis of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and their evaluation on 5-HT1A serotonin receptors underline the compound's relevance in the development of new therapeutics. The influence of the benzo[b]thiophene ring and its substitutions on binding affinity highlights the importance of the compound's structure in medicinal chemistry (Pessoa‐Mahana et al., 2012). Furthermore, the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against cancer cells and their potential in combinational therapy for enhancing drug bioavailability suggest promising applications in cancer treatment (Haridevamuthu et al., 2023).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]methanesulfonamide is the 5-HT1A serotonin receptor . This receptor is a subtype of the serotonin receptor, which is a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems .

Mode of Action

This compound interacts with its target, the 5-HT1A serotonin receptor, by binding to it . The compound’s affinity towards the receptor was studied, and it was found that certain analogues of the compound displayed micromolar affinity . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .

Biochemical Pathways

The interaction of this compound with the 5-HT1A serotonin receptor affects the serotonin system . Serotonin is an important neurotransmitter that plays a role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It has also been implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .

Result of Action

The result of this compound’s action is its influence on the serotonin system via the 5-HT1A serotonin receptor . By interacting with this receptor, the compound can potentially affect various physiological functions regulated by serotonin .

Propiedades

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S2/c1-9(13-17(2,14)15)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,13H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWXGOCOLBLTRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

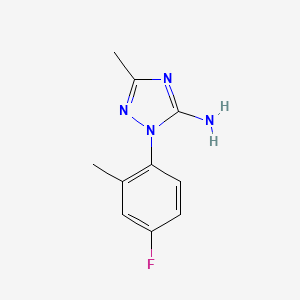

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2813864.png)

![N,N-dimethyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2813866.png)

![3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2813867.png)

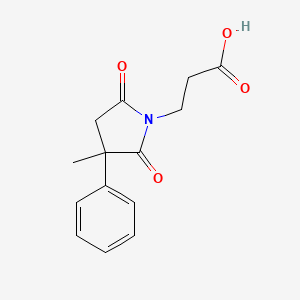

![rac-(5S,8aS)-5-Benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carbonitrile](/img/structure/B2813869.png)

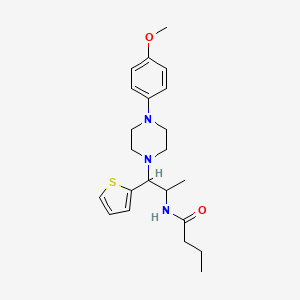

![(2-Methylsulfonylpyrimidin-4-yl)-(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2813870.png)

![4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2813871.png)